Silicato de tetraoctadecilo

Descripción general

Descripción

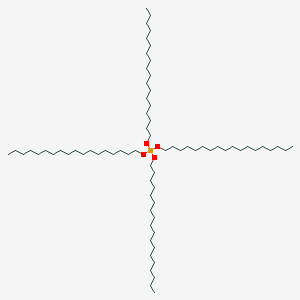

TETRAOCTADECYLOXYSILANE is an organosilicon compound with the chemical formula Si(OC18H37)4. It is a derivative of orthosilicic acid, where the hydrogen atoms are replaced by octadecyl groups. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Aplicaciones Científicas De Investigación

TETRAOCTADECYLOXYSILANE has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of silica-based materials and as a hydrophobic agent in coatings and surface treatments.

Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.

Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and hydrophobic properties.

Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.

Mecanismo De Acción

Mode of Action

For example, some silicate compounds are known to act as desiccants, removing the oily, protective film that covers insects’ bodies, causing them to dry out and die .

Biochemical Pathways

Silicate compounds are known to play a role in the formation of biosilica in certain organisms

Pharmacokinetics

Pharmacokinetics studies the movement of drugs within the body and can be influenced by factors such as the chemical properties of the drug, its formulation, and the route of administration .

Result of Action

Silicate compounds are known to have various effects depending on their specific structure and the biological system in which they are present .

Action Environment

The action, efficacy, and stability of tetraoctadecyl silicate can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light conditions can all impact the action of chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

TETRAOCTADECYLOXYSILANE can be synthesized through the reaction of silicon tetrachloride with octadecanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{18}\text{H}{37}\text{OH} \rightarrow \text{Si(OC}{18}\text{H}_{37}\text{)}_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of silicon tetrachloride. The mixture is heated to facilitate the reaction, and the by-product, hydrogen chloride, is removed by distillation.

Industrial Production Methods

In industrial settings, the production of tetraoctadecyl orthosilicate involves large-scale reactors where silicon tetrachloride and octadecanol are continuously fed into the system. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation and crystallization processes.

Análisis De Reacciones Químicas

Types of Reactions

TETRAOCTADECYLOXYSILANE undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

-

Hydrolysis: : In the presence of water, tetraoctadecyl orthosilicate hydrolyzes to form orthosilicic acid and octadecanol. [ \text{Si(OC}{18}\text{H}{37}\text{)}_4 + 4 \text{H}2\text{O} \rightarrow \text{Si(OH)}4 + 4 \text{C}{18}\text{H}{37}\text{OH} ]

-

Condensation: : The hydrolyzed product, orthosilicic acid, can further condense to form silica networks. [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]

-

Substitution: : TETRAOCTADECYLOXYSILANE can undergo substitution reactions with other alcohols or silanes to form mixed alkoxysilanes.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic catalysts.

Condensation: Heat, acidic or basic catalysts.

Substitution: Various alcohols or silanes, often in the presence of a catalyst.

Major Products

Hydrolysis: Orthosilicic acid and octadecanol.

Condensation: Silica (SiO2).

Substitution: Mixed alkoxysilanes.

Comparación Con Compuestos Similares

Similar Compounds

Tetraethyl orthosilicate: A smaller alkyl group derivative used in the synthesis of silica and as a crosslinking agent.

Tetramethyl orthosilicate: Another smaller alkyl group derivative with similar applications but higher volatility.

Uniqueness

TETRAOCTADECYLOXYSILANE is unique due to its long octadecyl chains, which provide superior hydrophobic properties compared to its smaller alkyl group counterparts. This makes it particularly useful in applications requiring long-lasting water repellency and stability.

Actividad Biológica

Tetraoctadecyloxysilane (TODS) is a silane compound that has garnered attention for its potential biological activities. This article explores the biological implications of TODS, including its immunomodulatory effects, antimicrobial properties, and applications in drug delivery systems. The findings are supported by various studies and data tables that summarize key research outcomes.

Overview of Tetraoctadecyloxysilane

TODS is a long-chain silane compound characterized by its hydrophobic properties due to the presence of octadecyl groups. Its structure allows it to interact with biological membranes, making it a candidate for various biomedical applications.

Immunomodulatory Effects

Research indicates that TODS can enhance immune responses, particularly in the context of cellular and humoral immunity. A study demonstrated that compounds similar to TODS could significantly increase phagocyte activity and nitric oxide levels in treated groups compared to controls. This suggests a potential role in boosting immune function.

- Key Findings:

- Increased phagocyte nitric oxide production.

- Enhanced lysozyme activity post-treatment.

- Significant survival rate improvements in treated groups during challenges.

Antimicrobial Properties

TODS exhibits antimicrobial activity, which is essential for its application in various fields, including pharmaceuticals and coatings. The compound's ability to disrupt microbial membranes contributes to its effectiveness against a range of pathogens.

- Case Study:

A study evaluating the antimicrobial efficacy of silane compounds found that TODS showed promising results against specific bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective dosage levels.

Drug Delivery Applications

The hydrophobic nature of TODS allows it to serve as a carrier for drug delivery systems. Its ability to form stable micelles can enhance the solubility and bioavailability of hydrophobic drugs.

- Research Findings:

- TODS-based formulations have been shown to improve the delivery efficiency of anticancer drugs.

- Enhanced cellular uptake was observed in vitro, indicating potential for targeted therapy.

Data Summary

The following table summarizes key research findings related to the biological activity of TODS:

| Study | Biological Activity | Key Results |

|---|---|---|

| Study 1 | Immunomodulation | Increased nitric oxide levels; enhanced lysozyme activity |

| Study 2 | Antimicrobial Activity | Effective against bacterial strains; MIC values established |

| Study 3 | Drug Delivery | Improved solubility and cellular uptake of hydrophobic drugs |

Propiedades

IUPAC Name |

tetraoctadecyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H148O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77(74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGQDFWIISLOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H148O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313971 | |

| Record name | Tetraoctadecyl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1106.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18816-28-9 | |

| Record name | Tetraoctadecyl silicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18816-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctadecyl orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018816289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctadecyl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctadecyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.